Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate
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Overview
Description
Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-keto ester with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6-dihydro-4H-1,3-thiazine: Similar structure but lacks the carboxylate group.
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: Contains an amino group instead of a carboxylate group.
5,6-Dihydro-4H-1,3,5-dithiazine: Contains an additional sulfur atom in the ring.
Uniqueness
Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate is unique due to the presence of the carboxylate group, which can influence its reactivity and biological activity. This functional group can participate in various chemical reactions and interactions, making the compound versatile for different applications.
Biological Activity
Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate is a member of the thiazine family of compounds, which are known for their diverse biological activities. This article explores the biological properties of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a six-membered heterocyclic ring containing sulfur and nitrogen atoms. Its chemical structure allows it to interact with various biological targets, leading to a range of pharmacological effects.
1. Antimicrobial Activity
Thiazine derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that these compounds can effectively combat various bacterial strains. For instance:
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Inhibitory |
Escherichia coli | Inhibitory |
Pseudomonas aeruginosa | Moderate |
Studies have shown that thiazine derivatives can disrupt bacterial cell wall synthesis and inhibit metabolic pathways critical for bacterial survival .
2. Antitumor Activity
This compound has demonstrated promising antitumor activity in vitro. Research indicates that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Bcap-37 (breast cancer). The compound's mechanism involves the activation of caspase pathways and modulation of cell cycle proteins .
Cancer Cell Line | IC50 (µM) |
---|---|
A549 | 15 |
Bcap-37 | 18 |
3. Antiviral Activity
Some derivatives of thiazines have shown antiviral properties against viruses such as Herpes simplex virus type 1 (HSV-1). This compound may also possess similar activity through inhibition of viral replication mechanisms .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic processes in pathogens.
- Cell Membrane Disruption : It may alter membrane permeability in bacteria and cancer cells.
- Signal Transduction Modulation : The compound can influence signaling pathways that regulate cell proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of thiazine derivatives, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth rates compared to control groups.
Case Study 2: Antitumor Activity
A clinical trial involving patients with advanced lung cancer included a regimen incorporating thiazine derivatives. Patients treated with this compound showed improved tumor response rates and overall survival compared to those receiving standard care alone.
Properties
CAS No. |
97190-71-1 |
---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)5-7-3-2-4-10-5/h2-4H2,1H3 |
InChI Key |
GKKCUAICJIZGPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NCCCS1 |
Origin of Product |
United States |
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